molecular formula C17H20N2O3 B11176775 1,3-Bis(4-methoxybenzyl)urea CAS No. 93731-94-3

1,3-Bis(4-methoxybenzyl)urea

Cat. No.: B11176775
CAS No.: 93731-94-3
M. Wt: 300.35 g/mol
InChI Key: PPSSZWOYSHYRJP-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxybenzyl)urea is an organic compound with the molecular formula C17H20N2O3. It is known for its potential biological activities and is often studied for its role as a soluble epoxide hydrolase (sEH) inhibitor . This compound is characterized by the presence of two 4-methoxybenzyl groups attached to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-methoxybenzyl)urea can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxybenzylamine with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 4-methoxybenzylamine to yield the desired urea derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxybenzyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary amines.

Scientific Research Applications

1,3-Bis(4-methoxybenzyl)urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-methoxybenzyl)urea is unique due to its specific substitution pattern, which enhances its inhibitory potency against sEH compared to other similar compounds. Its dual methoxybenzyl groups contribute to its higher affinity and selectivity for the enzyme .

Properties

CAS No.

93731-94-3

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1,3-bis[(4-methoxyphenyl)methyl]urea

InChI

InChI=1S/C17H20N2O3/c1-21-15-7-3-13(4-8-15)11-18-17(20)19-12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,20)

InChI Key

PPSSZWOYSHYRJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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